molecular formula C21H22N4O2 B6980024 1-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]-3-(5,6,7,8-tetrahydroquinolin-3-yl)urea

1-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]-3-(5,6,7,8-tetrahydroquinolin-3-yl)urea

Cat. No.: B6980024
M. Wt: 362.4 g/mol
InChI Key: AGOACLGRECYAAX-UHFFFAOYSA-N
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Description

1-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]-3-(5,6,7,8-tetrahydroquinolin-3-yl)urea is a complex organic compound featuring a combination of oxazole, phenylethyl, and tetrahydroquinoline moieties

Properties

IUPAC Name

1-[1-(1,3-oxazol-2-yl)-2-phenylethyl]-3-(5,6,7,8-tetrahydroquinolin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-21(24-17-13-16-8-4-5-9-18(16)23-14-17)25-19(20-22-10-11-27-20)12-15-6-2-1-3-7-15/h1-3,6-7,10-11,13-14,19H,4-5,8-9,12H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOACLGRECYAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)NC(=O)NC(CC3=CC=CC=C3)C4=NC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]-3-(5,6,7,8-tetrahydroquinolin-3-yl)urea typically involves multi-step organic reactions:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides or nitriles under acidic or basic conditions.

    Phenylethyl Intermediate: The phenylethyl group is introduced via Friedel-Crafts alkylation, where benzene reacts with ethylene derivatives in the presence of a Lewis acid catalyst.

    Tetrahydroquinoline Synthesis: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Urea Formation: The final step involves the reaction of the oxazole-phenylethyl intermediate with the tetrahydroquinoline derivative in the presence of a urea-forming reagent such as phosgene or triphosgene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]-3-(5,6,7,8-tetrahydroquinolin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the oxazole ring to oxazoline or the tetrahydroquinoline to decahydroquinoline.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Oxazoline, decahydroquinoline

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

1-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]-3-(5,6,7,8-tetrahydroquinolin-3-yl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used to investigate the mechanisms of action of oxazole and quinoline derivatives in biological systems.

    Industrial Applications: It can serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]-3-(5,6,7,8-tetrahydroquinolin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with active sites, while the tetrahydroquinoline moiety can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Oxazol-2-yl)-2-phenylethanone: Lacks the urea and tetrahydroquinoline moieties, making it less complex but also less versatile in biological interactions.

    3-(5,6,7,8-Tetrahydroquinolin-3-yl)urea: Does not contain the oxazole and phenylethyl groups, limiting its range of applications.

Uniqueness

This detailed overview should provide a comprehensive understanding of 1-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]-3-(5,6,7,8-tetrahydroquinolin-3-yl)urea, from its synthesis to its applications and mechanisms of action

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